molecular formula C11H15NO3S B8376866 8-Isothiazol-5-yl-1,4-dioxa-spiro[4.5]decan-8-ol

8-Isothiazol-5-yl-1,4-dioxa-spiro[4.5]decan-8-ol

Cat. No. B8376866
M. Wt: 241.31 g/mol
InChI Key: IFXOTZGPAWXIGY-UHFFFAOYSA-N
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Patent
US08450304B2

Procedure details

The title compound was prepared as a white solid from isothiazole (Focus Synthesis) and 1,4-dioxa-spiro[4.5]decan-8-one using the procedure described in Step A of Example 33.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.[O:6]1[C:10]2([CH2:15][CH2:14][C:13](=[O:16])[CH2:12][CH2:11]2)[O:9][CH2:8][CH2:7]1>>[S:1]1[C:5]([C:13]2([OH:16])[CH2:14][CH2:15][C:10]3([O:9][CH2:8][CH2:7][O:6]3)[CH2:11][CH2:12]2)=[CH:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1N=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1N=CC=C1C1(CCC2(OCCO2)CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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